molecular formula C₁₄H₁₈O₄ B1142100 Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate CAS No. 1176744-66-3

Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate

Cat. No. B1142100
M. Wt: 250.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound has been synthesized through different approaches, highlighting the versatility and adaptability of synthetic routes to access its structure. Colombo et al. (2009) reported stereoselective syntheses starting from commercially available glutaconic acid, achieving good overall yield in only six steps (Colombo et al., 2009). Another study by Zhu and Negishi (2008) presented highly efficient protocols for enantioselective synthesis of 2,4-dimethyl-1-penten-1,5-ylidene derivatives, involving the combined use of the Zr-catalyzed methylalumination of alkynes and alkenes (Zhu & Negishi, 2008).

Molecular Structure Analysis

The molecular structure of derivatives and compounds related to Dimethyl (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)pent-2-enedioate has been extensively studied. Bogdanov et al. (2019) conducted crystal structure studies and discussed the solvatochromic behavior of related compounds, providing insights into their molecular conformations (Bogdanov et al., 2019).

Chemical Reactions and Properties

Research on the compound's chemical reactions and properties has revealed interesting insights. Gvozdev et al. (2019) discussed the generation and reactions of singlet alkylthio(4-methylpent-3-en-1-ynyl)carbenes, showing the compound's reactivity and potential for further transformations (Gvozdev et al., 2019).

Scientific Research Applications

Transition Properties of Liquid Crystal Dimers

Researchers have investigated the transitional properties of methylene-linked liquid crystal dimers, focusing on their mesophase behavior. The study highlights the identification of a twist-bend nematic phase in specific dimers, attributing this behavior to the bent geometry of methylene-linked odd-membered dimers. Such findings are crucial in understanding liquid crystal technology's potential applications, including display technologies and optical devices (Henderson & Imrie, 2011).

Health Benefits of 4,4-Dimethyl Phytosterols

The health benefits of 4,4-dimethyl phytosterols, which possess two methyl groups at the carbon-4 atom, have been explored. These compounds are noted for their disease prevention capabilities, especially their involvement in the endogenous cannabinoid system (ECS). This research underscores the potential of 4,4-dimethyl compounds in developing therapeutic agents and nutritional supplements (Zhang et al., 2019).

Alternative Fuel Applications

Dimethyl ether (DME), an alternative to conventional diesel fuel, has been studied for its application in compression ignition engines. The research reviews DME's environmental benefits, including reduced NOx, HC, CO, and PM emissions, due to its superior atomization and vaporization characteristics. Such studies are vital in the context of reducing the environmental impact of fossil fuels and transitioning towards cleaner energy sources (Park & Lee, 2014).

Hydrogen Bonding in Dimethyl Sulfoxide Mixtures

The review on hydrogen bonding interactions within mixtures of Dimethyl Sulfoxide (DMSO) and cosolvents provides insight into DMSO's role as a solvent in various applications, ranging from medical formulations to industrial processes. Understanding these interactions helps in optimizing DMSO's use in diverse scientific and technological fields (Kiefer, Noack, & Kirchner, 2011).

Sample Preparation and Analysis in Food and Packaging

The review on sample preparation methods for phthalate analysis in food and packaging highlights the importance of detecting dimethyl phthalate among other phthalates. Such studies are crucial for ensuring food safety and understanding the environmental impact of phthalate esters used as plasticizers (Harunarashid, Lim, & Harunsani, 2017).

properties

IUPAC Name

dimethyl (E,4E)-4-(4,4-dimethylpent-2-ynylidene)pent-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)10-6-7-11(13(16)18-5)8-9-12(15)17-4/h7-9H,1-5H3/b9-8+,11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDDYAHQEAEOHV-WSMCZHAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=C(C=CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C(\C=C\C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-2-pentenedioic Acid 1,5-Dimethyl Ester

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